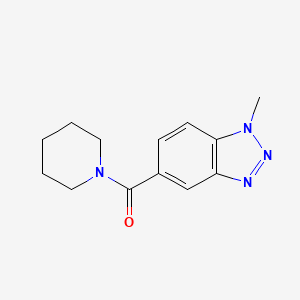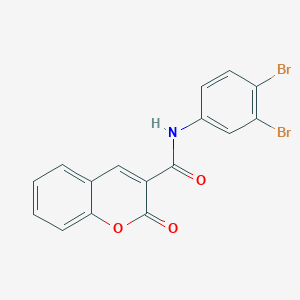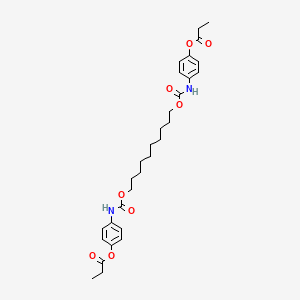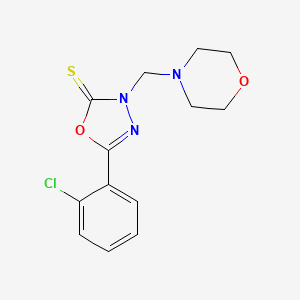
24,24-Diphenylchola-5,23-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24,24-Diphenylchola-5,23-dien-1-ol is a synthetic organic compound with the molecular formula C36H46O It is characterized by a complex structure that includes a cholestane backbone with phenyl groups attached at the 24th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24,24-Diphenylchola-5,23-dien-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cholestane Backbone: This involves the cyclization of a suitable precursor to form the cholestane structure.
Introduction of Phenyl Groups: The phenyl groups are introduced at the 24th carbon position through a Friedel-Crafts alkylation reaction.
Formation of the Dien Structure: The double bonds at the 5th and 23rd positions are introduced through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
24,24-Diphenylchola-5,23-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
24,24-Diphenylchola-5,23-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 24,24-Diphenylchola-5,23-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
24,24-Diphenylchola-5,23-dien-1-ol can be compared with other similar compounds, such as:
24,24-Diphenylchola-5,23-dien-3-ol: Similar structure but with a hydroxyl group at the 3rd position.
24,24-bis[4-(dimethylamino)phenyl]chola-5,23-dien-3-ol: Contains dimethylamino groups on the phenyl rings.
The uniqueness of this compound lies in its specific structural configuration and the presence of phenyl groups at the 24th carbon position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C36H46O |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-1-ol |
InChI |
InChI=1S/C36H46O/c1-25(17-19-29(26-11-6-4-7-12-26)27-13-8-5-9-14-27)31-21-22-32-30-20-18-28-15-10-16-34(37)36(28,3)33(30)23-24-35(31,32)2/h4-9,11-14,18-19,25,30-34,37H,10,15-17,20-24H2,1-3H3 |
InChI Key |
YTKFJFURRMATBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(CCC5C4CC=C6C5(C(CCC6)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2-hydroxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11112962.png)
![1-(3-Fluorobenzyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112965.png)
![N-[2-(2-{(E)-1-[5-(2,5-Dichlorophenyl)-2-furyl]methylidene}hydrazino)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11112971.png)


![N-(3,5-dimethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112994.png)
![4-({4-[(3-methoxyphenyl)sulfonyl]piperazin-1-yl}methyl)-N,N-dimethylaniline](/img/structure/B11112998.png)
![Ethyl 5-carbamoyl-2-[(3-cyclohexylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11113000.png)
![N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11113013.png)
![Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11113019.png)

![3-{[(2,4-dimethylphenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11113026.png)

![N-[3-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-2-fluorobenzamide](/img/structure/B11113042.png)
